molecular formula C14H20N2O3 B6776379 N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide

Cat. No.: B6776379
M. Wt: 264.32 g/mol
InChI Key: WTIATZGPYVKIIT-GFCCVEGCSA-N
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Description

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide is a complex organic compound that features a pyridine ring, an oxolane ring, and a propanamide group

Properties

IUPAC Name

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-16(10-12-3-2-8-19-12)14(18)7-5-11-4-6-13(17)15-9-11/h4,6,9,12H,2-3,5,7-8,10H2,1H3,(H,15,17)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIATZGPYVKIIT-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)C(=O)CCC2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@H]1CCCO1)C(=O)CCC2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Oxolane Ring Formation: The oxolane ring can be introduced via a ring-closing metathesis reaction, using a suitable diene precursor and a ruthenium-based catalyst.

    Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the pyridine derivative and the oxolane derivative, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the ring-closing metathesis and high-throughput screening for the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of pyridine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(6-oxo-1H-pyridin-2-yl)propanamide
  • N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(6-oxo-1H-pyridin-4-yl)propanamide

Uniqueness

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide is unique due to the specific positioning of the oxolane and pyridine rings, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct pharmacological properties compared to its analogs.

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